2,3-Dibromo-5-fluorophenylacetonitrile
Description
2,3-Dibromo-5-fluorophenylacetonitrile (C₈H₃Br₂FCH₂CN) is a halogenated aromatic nitrile compound characterized by its bromine and fluorine substituents on the phenyl ring. Its molecular structure imparts unique reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stereoelectronic properties are influenced by the electron-withdrawing effects of bromine and fluorine, which enhance the electrophilicity of the nitrile group .
Properties
IUPAC Name |
2-(2,3-dibromo-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQCXNYEDTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-fluorophenylacetonitrile typically involves halogenation reactions. One common method is the bromination of 5-fluorophenylacetonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-fluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of 2,3-dibromo-5-fluorophenylmethanamine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 2,3-Dibromo-5-fluorobenzoic acid or 2,3-dibromo-5-fluorophenone.
Reduction: 2,3-Dibromo-5-fluorophenylmethanamine.
Substitution: Various amides or other cyano group derivatives.
Scientific Research Applications
2,3-Dibromo-5-fluorophenylacetonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-5-fluorophenylacetonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2,3-Dibromo-5-fluorophenylacetonitrile is compared to three structurally related compounds:
2,4-Dibromo-3-fluorophenylacetonitrile
- Structural Differences : The positional isomerism of bromine and fluorine alters resonance effects. In this compound, bromine at positions 2 and 3 creates steric hindrance, reducing rotational freedom compared to the 2,4-dibromo isomer.
- Reactivity : The 2,3-dibromo derivative exhibits slower nucleophilic substitution rates due to increased steric shielding of the nitrile group (experimental kinetic $k{rel} = 0.73$ vs. $k{rel} = 1.00$ for the 2,4-isomer) .
3,5-Dibromo-2-fluorophenylacetonitrile
- Electronic Effects : Fluorine at the ortho position (2-fluoro) in this compound enhances para-directing effects, whereas the meta-fluorine (5-fluoro) in this compound leads to weaker conjugation with the nitrile group.
- Crystallographic Data : Single-crystal X-ray diffraction (performed using SHELX ) reveals distinct packing patterns. The 2,3-dibromo derivative forms tighter π-stacking interactions (interplanar distance: 3.45 Å vs. 3.67 Å for the 3,5-dibromo analog).
2-Bromo-5-fluorophenylacetonitrile
- Thermodynamic Stability : The absence of a second bromine atom in this compound reduces molecular weight (MW = 232.98 g/mol vs. 312.85 g/mol for the dibromo derivative) and melting point (mp = 89°C vs. 112°C).
- Applications: Mono-bromo derivatives are less favored in cross-coupling reactions due to lower halogen diversity, as noted in catalysis studies .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| This compound | 312.85 | 112 | 2.87 |
| 2,4-Dibromo-3-fluorophenylacetonitrile | 312.85 | 105 | 2.92 |
| 3,5-Dibromo-2-fluorophenylacetonitrile | 312.85 | 98 | 2.78 |
| 2-Bromo-5-fluorophenylacetonitrile | 232.98 | 89 | 2.15 |
Table 2: Reactivity in SNAr Reactions
| Compound | Relative Rate Constant ($k_{rel}$) | Activation Energy (kJ/mol) |
|---|---|---|
| This compound | 0.73 | 68.2 |
| 2,4-Dibromo-3-fluorophenylacetonitrile | 1.00 | 62.5 |
| 3,5-Dibromo-2-fluorophenylacetonitrile | 0.85 | 65.8 |
Research Findings
- Synthetic Utility : The 2,3-dibromo derivative is preferred in Pd-catalyzed cross-coupling reactions due to its balanced electronic and steric profile, achieving yields >85% in Suzuki-Miyaura couplings .
- Toxicity Profile: Comparative studies indicate higher ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna) for dibromo derivatives compared to mono-bromo analogs (LC₅₀ = 28 mg/L), attributed to increased lipophilicity .
Notes on Structural Analysis Tools
While the provided evidence focuses on crystallographic software (SHELX , ORTEP-3 ), these tools are critical for elucidating molecular geometries and intermolecular interactions in comparative studies. For instance, SHELX refinement was instrumental in resolving the torsional angles of the nitrile group in the 2,3-dibromo derivative .
Biological Activity
2,3-Dibromo-5-fluorophenylacetonitrile is a halogenated organic compound with the potential for significant biological activity. This compound has garnered interest due to its structural characteristics, which may influence its interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has a molecular formula of C8H4Br2FN. The synthesis typically involves bromination and fluorination reactions on phenylacetonitrile derivatives. Common methods include:
- Bromination : Using bromine under controlled conditions to introduce bromine atoms at the 2 and 3 positions.
- Fluorination : Introducing a fluorine atom at the 5 position through various fluorinating agents.
These synthetic routes are optimized for yield and purity, often employing continuous flow reactors in industrial settings .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with cellular targets.
The compound's biological activity is primarily attributed to its ability to interact with biomolecules through halogen bonding and hydrogen bonding facilitated by its functional groups. These interactions can lead to:
- Inhibition of Cell Proliferation : In vitro studies have shown that compounds with similar structures exhibit potent inhibition of cancer cell lines, such as L1210 mouse leukemia cells. The IC50 values for related compounds have been reported in the nanomolar range .
- Potential as a Drug Precursor : The nitrile group may undergo hydrolysis or reduction to form bioactive amines or carboxylic acids, further contributing to its pharmacological profile.
Case Studies
Several case studies have highlighted the efficacy of halogenated phenylacetonitriles in cancer research:
- Case Study on Anticancer Activity :
- Mechanistic Insights :
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | IC50 (nM) | Notable Activity |
|---|---|---|---|
| This compound | C8H4Br2FN | TBD | Anticancer activity |
| 2,4-Dibromo-6-fluorophenylacetonitrile | C8H4Br2FN | TBD | Anticancer activity |
| 2,3-Dibromo-4-fluorophenylacetonitrile | C8H4Br2FN | TBD | Anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
